Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N',N'-tetramethyl-1,2-ethanediamine-N:N'))di-
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Overview
Description
Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- is a complex organoboron compound. It is characterized by the presence of boron atoms coordinated with ethylamino carbonyl groups and a tetrahydro structure. The compound also includes N,N,N’,N’-tetramethyl-1,2-ethanediamine, which acts as a ligand, providing stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- typically involves the reaction of boron-containing precursors with ethylamino carbonyl compounds under controlled conditions. The process often requires:
Boron Precursors: Boron trihalides or boron alkoxides.
Ethylamino Carbonyl Compounds: Ethyl isocyanate or ethyl carbamate.
Ligands: N,N,N’,N’-tetramethyl-1,2-ethanediamine.
The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reaction temperature is maintained between 0°C to 25°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the boron centers.
Reduction: Reduction reactions may target the carbonyl groups or the boron centers.
Substitution: Substitution reactions can occur at the ethylamino carbonyl groups or the boron centers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can lead to various boron-containing derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of complex organoboron compounds. It serves as a building block for the development of new materials with unique properties.
Biology
In biological research, the compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a cancer treatment method.
Medicine
The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and ceramics, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- involves its interaction with molecular targets through coordination bonds. The boron centers can form stable complexes with various ligands, influencing the compound’s reactivity and stability. The ethylamino carbonyl groups and the N,N,N’,N’-tetramethyl-1,2-ethanediamine ligand play crucial roles in modulating the compound’s chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Boron, bis((methylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-NN’))di-: Similar structure but with methylamino groups instead of ethylamino.
Boron, bis((propylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-NN’))di-: Similar structure but with propylamino groups.
Uniqueness
The uniqueness of Boron, bis((ethylamino)carbonyl)tetrahydro(mu-(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N:N’))di- lies in its specific combination of ethylamino carbonyl groups and the N,N,N’,N’-tetramethyl-1,2-ethanediamine ligand. This combination provides distinct reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
72695-29-5 |
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Molecular Formula |
C12H28B2N4O2 |
Molecular Weight |
282.0 g/mol |
InChI |
InChI=1S/C6H16N2.2C3H6BNO/c1-7(2)5-6-8(3)4;2*1-2-5-3(4)6/h5-6H2,1-4H3;2*2H2,1H3,(H,5,6) |
InChI Key |
MCQUMGFPNKSYEX-UHFFFAOYSA-N |
Canonical SMILES |
[B]C(=O)NCC.[B]C(=O)NCC.CN(C)CCN(C)C |
Origin of Product |
United States |
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